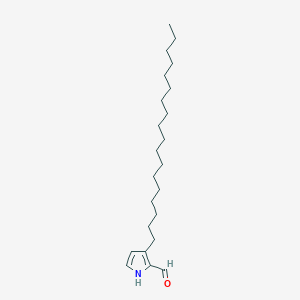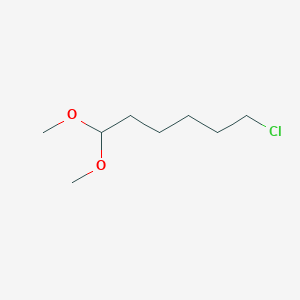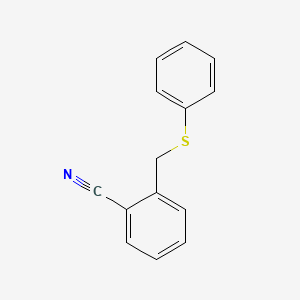
2-(Phenylsulfanylmethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylsulfanylmethyl)benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a phenylsulfanylmethyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfanylmethyl)benzonitrile typically involves the reaction of benzyl chloride with thiophenol in the presence of a base to form benzyl phenyl sulfide. This intermediate is then subjected to a nucleophilic substitution reaction with cyanide ion to yield the desired product. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, are being explored to minimize environmental impact .
化学反応の分析
Types of Reactions: 2-(Phenylsulfanylmethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanylmethyl group can participate in nucleophilic substitution reactions, where the sulfide can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as halides or amines; reactions often require polar aprotic solvents and elevated temperatures.
Major Products:
Oxidation: Phenylsulfinylmethylbenzonitrile, Phenylsulfonylmethylbenzonitrile.
Reduction: 2-(Phenylsulfanylmethyl)benzylamine.
Substitution: Products depend on the nucleophile used, e.g., 2-(Phenylsulfanylmethyl)benzyl halide
科学的研究の応用
2-(Phenylsulfanylmethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins
作用機序
The mechanism of action of 2-(Phenylsulfanylmethyl)benzonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The phenylsulfanylmethyl group can undergo oxidation or substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate enzymatic activities and cellular pathways, contributing to the compound’s biological effects .
類似化合物との比較
Benzonitrile: Similar structure but lacks the phenylsulfanylmethyl group.
Phenylacetonitrile: Contains a phenyl group attached to an acetonitrile moiety.
Thiophenol: Contains a phenyl group attached to a thiol group.
Uniqueness: 2-(Phenylsulfanylmethyl)benzonitrile is unique due to the presence of both a nitrile and a phenylsulfanylmethyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The combination of these functional groups also imparts distinct physical and chemical properties, making it valuable in various applications .
特性
分子式 |
C14H11NS |
|---|---|
分子量 |
225.31 g/mol |
IUPAC名 |
2-(phenylsulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C14H11NS/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9H,11H2 |
InChIキー |
HLOJTAJPPSGWKZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SCC2=CC=CC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


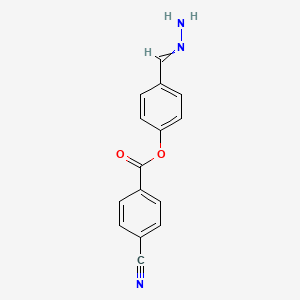

![2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol](/img/structure/B14364904.png)
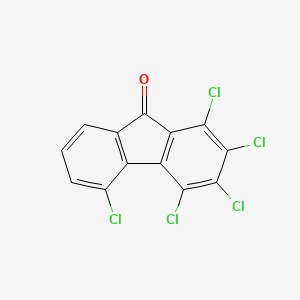
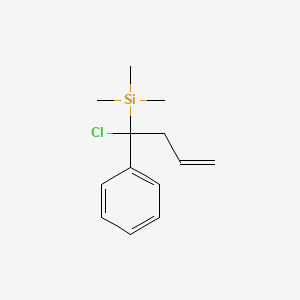

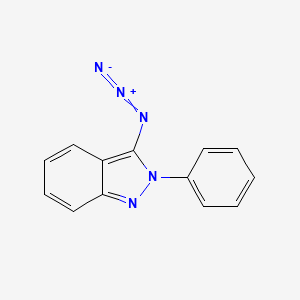
![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
![5,5'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14364946.png)
![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)
![2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid](/img/structure/B14364958.png)
